(2-Methylcyclopropyl)methanesulfonyl fluoride
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Overview
Description
“(2-Methylcyclopropyl)methanesulfonyl fluoride” is a chemical compound with the CAS Number: 2171925-06-5 . It has a molecular weight of 152.19 and is stored at temperatures below -10 degrees . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is “(2-methylcyclopropyl)methanesulfonyl fluoride” and its InChI Code is 1S/C5H9FO2S/c1-4-2-5(4)3-9(6,7)8/h4-5H,2-3H2,1H3 . This indicates that the compound consists of 5 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
“(2-Methylcyclopropyl)methanesulfonyl fluoride” is a liquid at room temperature . It has a molecular weight of 152.19 and is stored at temperatures below -10 degrees .Scientific Research Applications
Use in Synthetic Chemistry
“(2-Methylcyclopropyl)methanesulfonyl fluoride” is a valuable synthetic motif in the field of synthetic chemistry . It’s used in various synthetic approaches that start with sulfur-containing substrates . This includes the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .
Use in Medicinal Chemistry and Chemical Biology
This compound is used as an electrophilic warhead by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .
Use in Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry
“(2-Methylcyclopropyl)methanesulfonyl fluoride” is of high interest due to the popularity of the sulfur (VI) fluoride exchange (SuFEx) click chemistry concept . In this context, it’s synthesized through an electrochemical oxidative coupling of thiols and potassium fluoride .
Safety and Hazards
“(2-Methylcyclopropyl)methanesulfonyl fluoride” is classified as dangerous . It has hazard statements H227, H314, and H335 . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s recommended to rinse with water .
Mechanism of Action
Target of Action
The primary target of (2-Methylcyclopropyl)methanesulfonyl fluoride is acetylcholinesterase (AChE) . AChE is an enzyme that regulates acetylcholine, an important neurotransmitter in both the central and peripheral nervous systems .
Mode of Action
(2-Methylcyclopropyl)methanesulfonyl fluoride acts as a potent inhibitor of AChE . The compound interacts with the enzyme, preventing it from breaking down acetylcholine in the synaptic cleft. This results in an accumulation of acetylcholine, which can lead to prolonged nerve impulses.
Result of Action
The inhibition of AChE by (2-Methylcyclopropyl)methanesulfonyl fluoride leads to an increase in the concentration of acetylcholine in the synaptic cleft . This can result in prolonged nerve impulses, potentially leading to various physiological effects depending on the specific neurons involved.
properties
IUPAC Name |
(2-methylcyclopropyl)methanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2S/c1-4-2-5(4)3-9(6,7)8/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOQXZFLXHSCIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylcyclopropyl)methanesulfonyl fluoride | |
CAS RN |
2171925-06-5 |
Source
|
Record name | (2-methylcyclopropyl)methanesulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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